molecular formula C6H5BrN4 B1373541 2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine CAS No. 1124382-72-4

2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1373541
Key on ui cas rn: 1124382-72-4
M. Wt: 213.03 g/mol
InChI Key: SUFKKFLJJMKVJJ-UHFFFAOYSA-N
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Patent
US09434732B2

Procedure details

To a solution of hydroxylamine hydrochloride (0.10 kg, 1.4 mol, 5.0 equiv) and N,N-diisopropylethylamine (112 g, 0.867 mol, 3.00 eq) in 1:1 methanol/ethanol (1.5 L) was added ethyl [(3-bromopyridin-2-yl)carbamothioyl]carbamate (88 g, 0.29 mmol, 1 equiv) in one portion at room temperature. After 2 h, the reaction mixture was warmed to 60° C. for overnight. The reaction mixture was concentrated in vacuo, and water was added to the resulting residue. The solids were filtered and rinsed sequentially with 4:1 methanol/diethyl ether and diethyl ether to provide product as an off-white solid (25 g, 40%). LCMS (ESI) m/z: 212.8; 1H NMR (400 MHz, DMSO-d6) δ: 8.55 (m 1H), 7.70 (m, 1H), 6.75 (m, 1H), 6.20 (br s, 2H).
Quantity
0.1 kg
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
Cl.NO.C([N:7](CC)C(C)C)(C)C.[Br:13][C:14]1[C:15]([NH:20][C:21]([NH:23]C(=O)OCC)=S)=[N:16][CH:17]=[CH:18][CH:19]=1>CO.C(O)C>[Br:13][C:14]1[C:15]2[N:16]([N:7]=[C:21]([NH2:23])[N:20]=2)[CH:17]=[CH:18][CH:19]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.1 kg
Type
reactant
Smiles
Cl.NO
Name
Quantity
112 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
88 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)NC(=S)NC(OCC)=O
Name
Quantity
1.5 L
Type
solvent
Smiles
CO.C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo, and water
ADDITION
Type
ADDITION
Details
was added to the resulting residue
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
rinsed sequentially with 4:1 methanol/diethyl ether and diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=2N(C=CC1)N=C(N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40466.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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